molecular formula C16H13NO2S B7831422 methyl 3-(phenylthio)-1H-indole-2-carboxylate CAS No. 116757-24-5

methyl 3-(phenylthio)-1H-indole-2-carboxylate

Cat. No.: B7831422
CAS No.: 116757-24-5
M. Wt: 283.3 g/mol
InChI Key: ZFFZRQNMJVPVBG-UHFFFAOYSA-N
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Description

Methyl 3-(phenylthio)-1H-indole-2-carboxylate is a synthetic compound that features both an indole nucleus and a phenylthio group. The structure is significant in various chemical reactions and has extensive applications in scientific research due to its unique molecular interactions and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(phenylthio)-1H-indole-2-carboxylate generally involves the introduction of a phenylthio group into an indole ring structure. One common route begins with the reaction of indole-2-carboxylate with thiophenol in the presence of a base such as potassium carbonate, leading to the formation of the desired phenylthio group. Reaction conditions often involve refluxing the mixture in a suitable solvent like ethanol for several hours.

Industrial Production Methods

On an industrial scale, the production method may involve more efficient catalytic processes and optimization of reaction conditions to ensure higher yield and purity. These methods might use advanced catalytic systems and automated reaction monitoring to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(phenylthio)-1H-indole-2-carboxylate undergoes several types of reactions:

  • Oxidation: : Converts the phenylthio group to a sulfoxide or sulfone.

  • Reduction: : Reduces the compound to remove the phenylthio group, reverting to the basic indole structure.

  • Substitution: : The phenylthio group can be substituted by various nucleophiles, altering the compound's properties.

Common Reagents and Conditions

  • Oxidation: : Typically requires oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Commonly uses reducing agents like lithium aluminum hydride.

  • Substitution: : May involve nucleophiles such as amines or alkoxides under basic or acidic conditions.

Major Products Formed

The major products from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group yields sulfoxides or sulfones, while substitution can result in a variety of functionalized indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 3-(phenylthio)-1H-indole-2-carboxylate is used as a starting material for synthesizing more complex molecules, owing to its reactive phenylthio and ester groups.

Biology

In biological research, this compound serves as a probe for studying enzyme interactions and protein binding, especially in systems where sulfur-containing groups are involved.

Medicine

Potential medicinal applications include the development of new pharmacophores for drug discovery, particularly in targeting diseases where indole derivatives are known to be effective, such as neurological disorders and certain cancers.

Industry

Industrial uses might include its role as an intermediate in the manufacture of dyes, pigments, and agricultural chemicals, where indole derivatives find significant applications.

Mechanism of Action

The effects of methyl 3-(phenylthio)-1H-indole-2-carboxylate are primarily exerted through its interaction with molecular targets such as enzymes and receptors. The phenylthio group can participate in various non-covalent interactions, while the indole structure is known for binding to specific protein domains, influencing biological pathways and molecular processes.

Comparison with Similar Compounds

When compared to similar compounds like indole-3-carboxylate and phenylthioindole, methyl 3-(phenylthio)-1H-indole-2-carboxylate stands out due to its unique combination of a phenylthio group and an ester functionality. This dual functionality provides a distinctive reactivity profile, making it particularly valuable in synthesis and as a research tool.

List of Similar Compounds

  • Indole-3-carboxylate

  • Phenylthioindole

  • Methyl 2-(phenylthio)indole-3-carboxylate

By combining the reactive properties of both the phenylthio and ester groups, this compound remains a compound of high interest in various fields of research and industry.

There you go, a detailed breakdown of this compound! What next?

Biological Activity

Methyl 3-(phenylthio)-1H-indole-2-carboxylate is an organic compound with significant potential in medicinal chemistry, particularly due to its structural features derived from the indole framework. This article summarizes the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and antiviral properties, as well as insights from recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H15NO2S
  • Molecular Weight : Approximately 299.37 g/mol
  • Structural Features : The compound contains a methyl ester functional group and a phenylthio substituent at the 3-position of the indole ring, which enhances its chemical reactivity and biological activity compared to similar compounds.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. The following table summarizes key findings related to its activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.0Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)4.5Inhibition of cell proliferation
A549 (Lung Cancer)6.0Disruption of mitochondrial membrane potential
HCT116 (Colon Cancer)3.8Inhibition of CDK2 and EGFR signaling pathways

The compound has been shown to induce apoptosis in cancer cells, evidenced by increased levels of apoptotic markers such as Caspases 3, 8, and 9, as well as alterations in Bcl-2 family proteins . Additionally, structure-activity relationship studies suggest that modifications to the indole core can enhance its potency against specific cancer types.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. Preliminary investigations have revealed its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound may act by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Antiviral Activity

In addition to its anticancer and antimicrobial effects, there is emerging evidence regarding the antiviral potential of this compound. Research into indole derivatives has shown promise against viral targets such as HIV-1 integrase:

  • Inhibition Mechanism : Compounds with similar indole structures have been reported to inhibit strand transfer of HIV-1 integrase effectively. The binding conformation analysis indicates that the indole core plays a crucial role in chelating metal ions within the active site of integrase .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

  • Anticancer Efficacy : A study involving various derivatives showed that modifications at C2 and C3 positions significantly improved anticancer activities against MCF-7 and HeLa cell lines. The most potent derivative exhibited an IC50 value of 2.5 µM against MCF-7 cells .
  • Antimicrobial Screening : In vitro assays demonstrated that derivatives of this compound had varying degrees of antibacterial activity, with some exhibiting MIC values as low as 16 µg/mL against resistant strains .
  • Antiviral Potential : Structural optimization led to derivatives that inhibited HIV-1 integrase with IC50 values ranging from 0.13 µM to several micromolar concentrations, highlighting the potential for development into antiviral agents .

Properties

IUPAC Name

methyl 3-phenylsulfanyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-19-16(18)14-15(20-11-7-3-2-4-8-11)12-9-5-6-10-13(12)17-14/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFZRQNMJVPVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331304
Record name methyl 3-phenylsulfanyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668073
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

116757-24-5
Record name methyl 3-phenylsulfanyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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